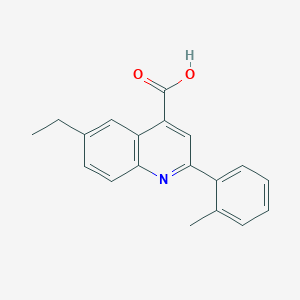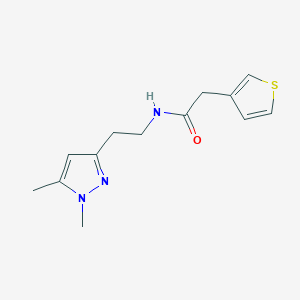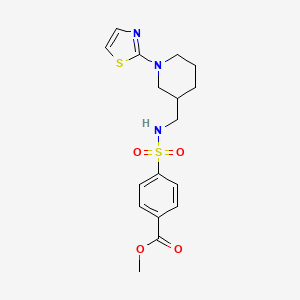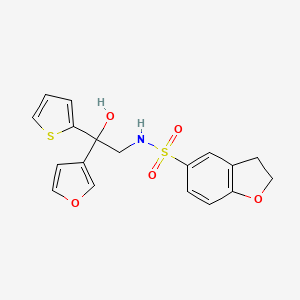
3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one, also known as thiazolidinone, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Thiazolidinone has been synthesized through various methods and has been found to possess a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene is not fully understood. However, it is believed that 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene exerts its biological effects by modulating various signaling pathways, including the NF-kappaB and MAPK pathways. Thiazolidinone has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
Thiazolidinone has been found to possess various biochemical and physiological effects. Thiazolidinone has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. Thiazolidinone has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Thiazolidinone has been found to exhibit anti-microbial properties by inhibiting the growth of various bacteria and fungi. Thiazolidinone has also been found to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
実験室実験の利点と制限
Thiazolidinone has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various signaling pathways. However, 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene also has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene research, including the development of more potent and selective 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene derivatives for various biological applications. Thiazolidinone can also be used as a lead compound for drug discovery, and further studies are needed to explore its potential as a drug candidate. Thiazolidinone can also be used in combination with other drugs to enhance their therapeutic efficacy. Further studies are also needed to explore the safety and toxicity of 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene in vivo.
In conclusion, 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Thiazolidinone possesses various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene research, and further studies are needed to explore its potential as a drug candidate.
合成法
Thiazolidinone can be synthesized through a variety of methods, including the reaction of an alpha-amino acid with a ketone and sulfur, the reaction of a primary amine with a ketone and sulfur, and the reaction of a beta-amino acid with a ketone and sulfur. The most commonly used method for synthesizing 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene is the reaction of an alpha-amino acid with a ketone and sulfur.
科学的研究の応用
Thiazolidinone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. Thiazolidinone has been found to possess various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties.
特性
IUPAC Name |
3-(4-methylphenyl)-2-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-12-7-9-14(10-8-12)17-15(18)11-19-16(17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUOSDMLWUGJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)


![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2621824.png)



amine](/img/structure/B2621830.png)



